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In the landscape of oncology drug development, the exploration of synergistic combinations of

targeted therapies and immunotherapies is a paramount area of research. This guide provides

a comparative analysis of two promising investigational drugs, DRP-104 and IMM-1-104, and

their synergistic effects when combined with other anti-cancer agents. The data presented

herein is intended for researchers, scientists, and drug development professionals to facilitate

an objective evaluation of these novel therapeutic strategies.

DRP-104 in Combination with Anti-PD-1
Immunotherapy
DRP-104 is a broad-acting glutamine antagonist that has demonstrated synergistic anti-tumor

activity when combined with anti-PD-1 therapy in preclinical models of lung cancer.[1] The

primary mechanism of this synergy lies in the metabolic reprogramming of the tumor

microenvironment.

Mechanism of Action and Signaling Pathway
Fibrolamellar carcinoma (FLC) and other tumors can exhibit a dependency on glutamine for

their growth and proliferation. This high glutamine consumption creates a nutrient-depleted and

immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint

inhibitors.[2][3] DRP-104, a prodrug of the glutamine antagonist DON, is designed to be

activated within the tumor, where it inhibits multiple glutamine-dependent metabolic pathways.

[1][4] This inhibition is hypothesized to reverse T-cell exhaustion, reduce regulatory T cells
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(Tregs), and enhance the function of CD4+ and CD8+ T cells, thereby sensitizing the tumor to

anti-PD-1 therapy.[5][6] The combination of DRP-104 with an anti-PD-1 antibody like

durvalumab aims to simultaneously starve the tumor of a key nutrient and unleash an effective

anti-tumor immune response.[2][4][7]
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Caption: DRP-104 and Anti-PD-1 Synergistic Pathway.

Preclinical Synergistic Efficacy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38536921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://www.asco.org/abstracts-presentations/ABSTRACT431140
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DLE_vK53Qifc&q=EgSsaKfIGLSa6MkGIjAciCl73eynmfVi_LS2kobAylA1q_chYzUBdMWvC8FMKd0ViFj5BtCEhRb_oWp5OAkyAnJSWgFD
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2025-00005
https://www.benchchem.com/product/b15603790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In preclinical studies involving mouse models of lung cancer, the combination of DRP-104 and

anti-PD-1 therapy demonstrated a synergistic effect on tumor growth inhibition.[1]

Treatment Group Tumor Growth Inhibition Reference

Vehicle Baseline [1]

DRP-104 Partial Response [1]

Anti-PD-1 Non-Responsive [1]

DRP-104 + Anti-PD-1 Synergistic Response [1]

Experimental Protocols
In Vivo Tumor Growth Inhibition Studies:

Animal Models: Genetically engineered mouse models (GEMMs) of lung squamous cell

carcinoma (LUSC) and lung adenocarcinoma (LUAD) were utilized.[1]

Treatment Regimen: Mice were treated with Vehicle, DRP-104 (1mg/kg, s.c., q.d., 5 days

on/2 days off), anti-PD-1 (10mg/kg, i.p., q.4d.), or a combination of DRP-104 and anti-PD-1.

[1]

Tumor Measurement: Tumor growth was measured by caliper three times a week.[1]

Statistical Analysis: Comparisons between treatment and vehicle groups were analyzed via

one-way ANOVA with post-hoc Dunnett's correction.[1]

Clinical Evaluation: A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate

the safety and efficacy of DRP-104 in combination with durvalumab in patients with advanced

fibrolamellar carcinoma.[2][8]

Primary Endpoints: Safety and Objective Response Rate (ORR).[2]

Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[2]

Dosage: DRP-104 is administered subcutaneously twice weekly, and durvalumab is given as

a fixed intravenous dose every 28 days.[2]
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IMM-1-104 in Combination with Chemotherapy
IMM-1-104 is an oral, once-daily deep cyclic inhibitor of the MAPK pathway, designed to treat

RAS-mutant tumors.[9][10] Preclinical and early clinical data have shown its synergistic

potential when combined with standard-of-care chemotherapies in pancreatic cancer.[11][12]

Mechanism of Action and Signaling Pathway
The MAPK (RAS-RAF-MEK-ERK) pathway is a critical signaling cascade that regulates cell

proliferation, differentiation, and survival. Mutations in RAS genes are common drivers of

various cancers, including pancreatic cancer. IMM-1-104 is designed to induce deep cyclic

inhibition of this pathway, which is believed to impact cancer cells more significantly than

healthy cells.[9] The synergistic effect with chemotherapy is thought to arise from the dual

targeting of cancer cell proliferation and survival mechanisms, potentially overcoming

resistance to single-agent therapies.[12][13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models
https://www.globenewswire.com/news-release/2024/04/09/2860240/0/en/IMM-1-104-is-Synergistic-with-Chemotherapy-in-Pancreatic-Cancer-Models.html
https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models/
https://www.onclive.com/view/imm-1-104-and-chemo-combination-elicit-responses-in-first-line-pancreatic-cancer
https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models
https://www.onclive.com/view/imm-1-104-and-chemo-combination-elicit-responses-in-first-line-pancreatic-cancer
https://synapse.patsnap.com/article/immuneering-reports-positive-phase-2a-results-for-imm-1-104-with-chemotherapy-in-first-line-pancreatic-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAPK Signaling Pathway

Mutant RAS

RAF

MEK

ERK

Cell Proliferation
& Survival

Synergistic
Tumor Growth

Inhibition

IMM-1-104

Deep Cyclic
Inhibition

Chemotherapy
(Gemcitabine, Paclitaxel, 5-FU)

Induces
Apoptosis

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15603790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dracenpharma.com [dracenpharma.com]

2. ASCO – American Society of Clinical Oncology [asco.org]

3. researchgate.net [researchgate.net]

4. google.com [google.com]

5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to
checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to
checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. Facebook [cancer.gov]

8. ClinicalTrials.gov [clinicaltrials.gov]

9. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering
Corporation [ir.immuneering.com]

10. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic [globenewswire.com]

11. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models |
Immuneering Corporation [ir.immuneering.com]

12. onclive.com [onclive.com]

13. Immuneering Reports Positive Phase 2a Results for IMM-1-104 with Chemotherapy in
First-Line Pancreatic Cancer [synapse.patsnap.com]

To cite this document: BenchChem. [Synergistic Anti-Cancer Effects of Novel Drug
Candidates in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603790#fl104-synergistic-effects-with-other-drugs]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15603790?utm_src=pdf-custom-synthesis
https://www.dracenpharma.com/wp-content/uploads/2021/04/DRACENposter_AACR2021_03252021-Final.pdf
https://www.asco.org/abstracts-presentations/ABSTRACT431140
https://www.researchgate.net/publication/377610703_Glutamine_antagonist_DRP-104_in_combination_with_durvalumab_in_patients_with_advanced_fibrolamellar_carcinoma_FLC_following_progression_on_prior_anti-PDL1_therapy
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DLE_vK53Qifc&q=EgSsaKfIGLSa6MkGIjAciCl73eynmfVi_LS2kobAylA1q_chYzUBdMWvC8FMKd0ViFj5BtCEhRb_oWp5OAkyAnJSWgFD
https://pubmed.ncbi.nlm.nih.gov/38536921/
https://pubmed.ncbi.nlm.nih.gov/38536921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2025-00005
https://www.clinicaltrials.gov/study/NCT06027086
https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models
https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models
https://www.globenewswire.com/news-release/2024/04/09/2860240/0/en/IMM-1-104-is-Synergistic-with-Chemotherapy-in-Pancreatic-Cancer-Models.html
https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models/
https://ir.immuneering.com/news-releases/news-release-details/imm-1-104-synergistic-chemotherapy-pancreatic-cancer-models/
https://www.onclive.com/view/imm-1-104-and-chemo-combination-elicit-responses-in-first-line-pancreatic-cancer
https://synapse.patsnap.com/article/immuneering-reports-positive-phase-2a-results-for-imm-1-104-with-chemotherapy-in-first-line-pancreatic-cancer
https://synapse.patsnap.com/article/immuneering-reports-positive-phase-2a-results-for-imm-1-104-with-chemotherapy-in-first-line-pancreatic-cancer
https://www.benchchem.com/product/b15603790#fl104-synergistic-effects-with-other-drugs
https://www.benchchem.com/product/b15603790#fl104-synergistic-effects-with-other-drugs
https://www.benchchem.com/product/b15603790#fl104-synergistic-effects-with-other-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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